

An In-depth Technical Guide to 4,5-Diphenylimidazole

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Compound of Interest

Compound Name: 4,5-Diphenylimidazole

Cat. No.: B189430

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Introduction

4,5-Diphenylimidazole is a versatile heterocyclic organic compound characterized by an imidazole ring substituted with two phenyl groups. Its unique structural and chemical properties have positioned it as a significant scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and is explored for its diverse biological activities, including antibacterial, anthelmintic, and anticonvulsant properties.^{[1][2][3][4]}

Core Molecular and Physicochemical Properties

The fundamental properties of **4,5-Diphenylimidazole** are summarized below, providing essential data for its handling, characterization, and application in a research setting.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ N ₂	[1] [5] [6] [7] [8]
Molecular Weight	220.27 g/mol	[1] [5] [6] [8]
IUPAC Name	4,5-diphenyl-1H-imidazole	[5]
CAS Number	668-94-0	[1] [5] [6] [8]
Appearance	Off-white crystalline solid	[1]
Melting Point	228-233 °C	[1] [8]
Solubility	Soluble in ethanol, benzene, ether, and chloroform; insoluble in water.	[7]

Synthesis and Experimental Protocols

The synthesis of **4,5-diphenylimidazole** and its derivatives can be achieved through various established methods. Below are detailed protocols for common synthetic routes.

Protocol 1: Synthesis of 2-Substituted-4,5-Diphenyl Imidazoles

This protocol outlines a one-pot synthesis method for generating a series of 2-substituted-4,5-diphenyl imidazoles.[\[9\]](#)

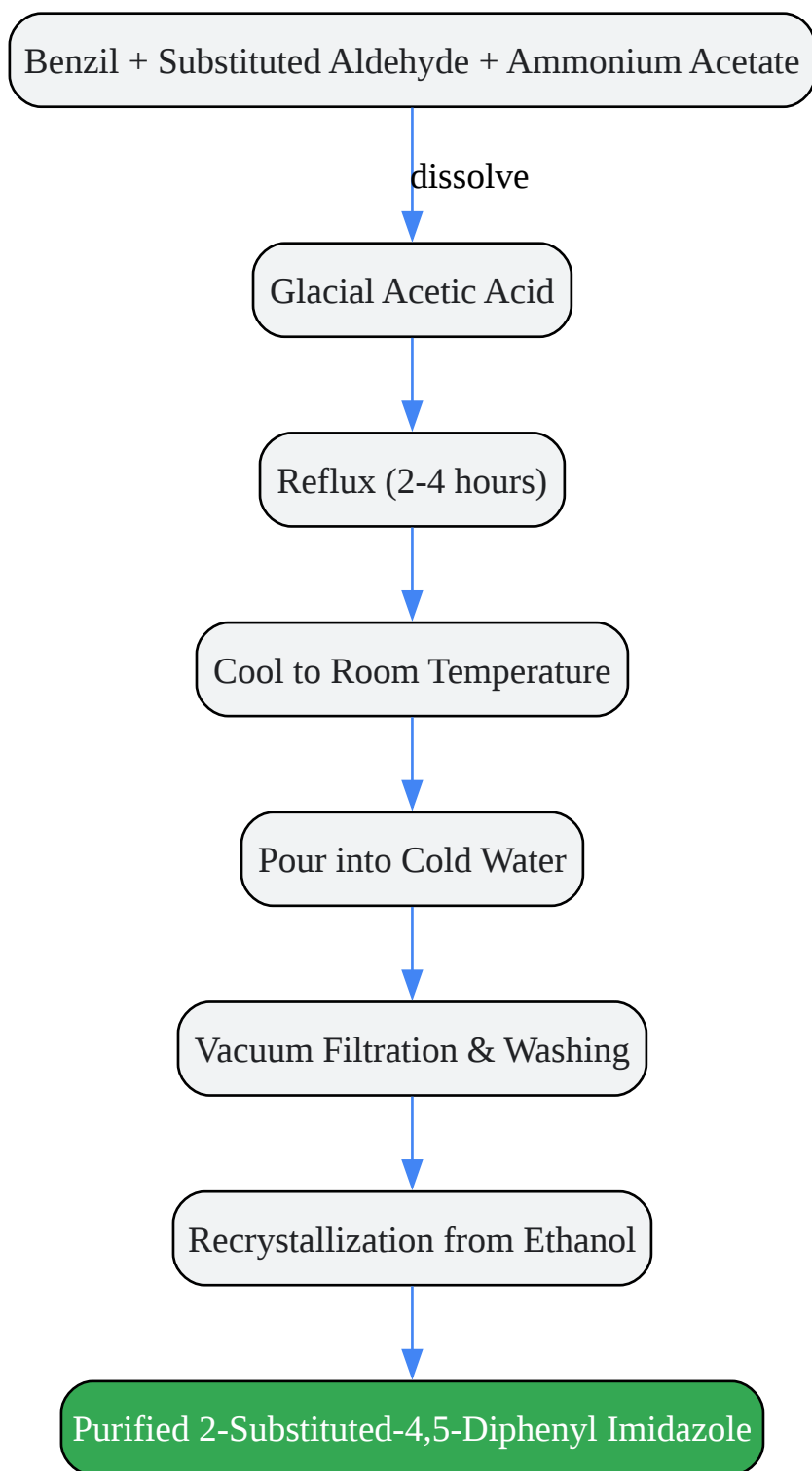
Materials:

- Benzil
- Substituted aldehydes
- Ammonium acetate
- Glacial acetic acid
- Ethanol (for crystallization)

- Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

Procedure:

- In a round-bottom flask, combine equimolar quantities of benzil and the desired substituted aldehyde.
- Add an excess of ammonium acetate (approximately 2-3 molar equivalents relative to benzil).
- Add a sufficient amount of glacial acetic acid to dissolve the reactants, which also serves as the reaction solvent.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into cold water while stirring to precipitate the product.
- Collect the solid product by vacuum filtration and wash thoroughly with water.
- Recrystallize the crude product from ethanol to obtain the purified compound.
- Dry the purified product and characterize it using analytical techniques such as IR, ^1H NMR, and mass spectrometry.[9]



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Synthesis of 2-Substituted-4,5-Diphenyl Imidazoles.

Protocol 2: Synthesis of 4,5-Diphenyl-1H-imidazol-2-thiol Derivatives

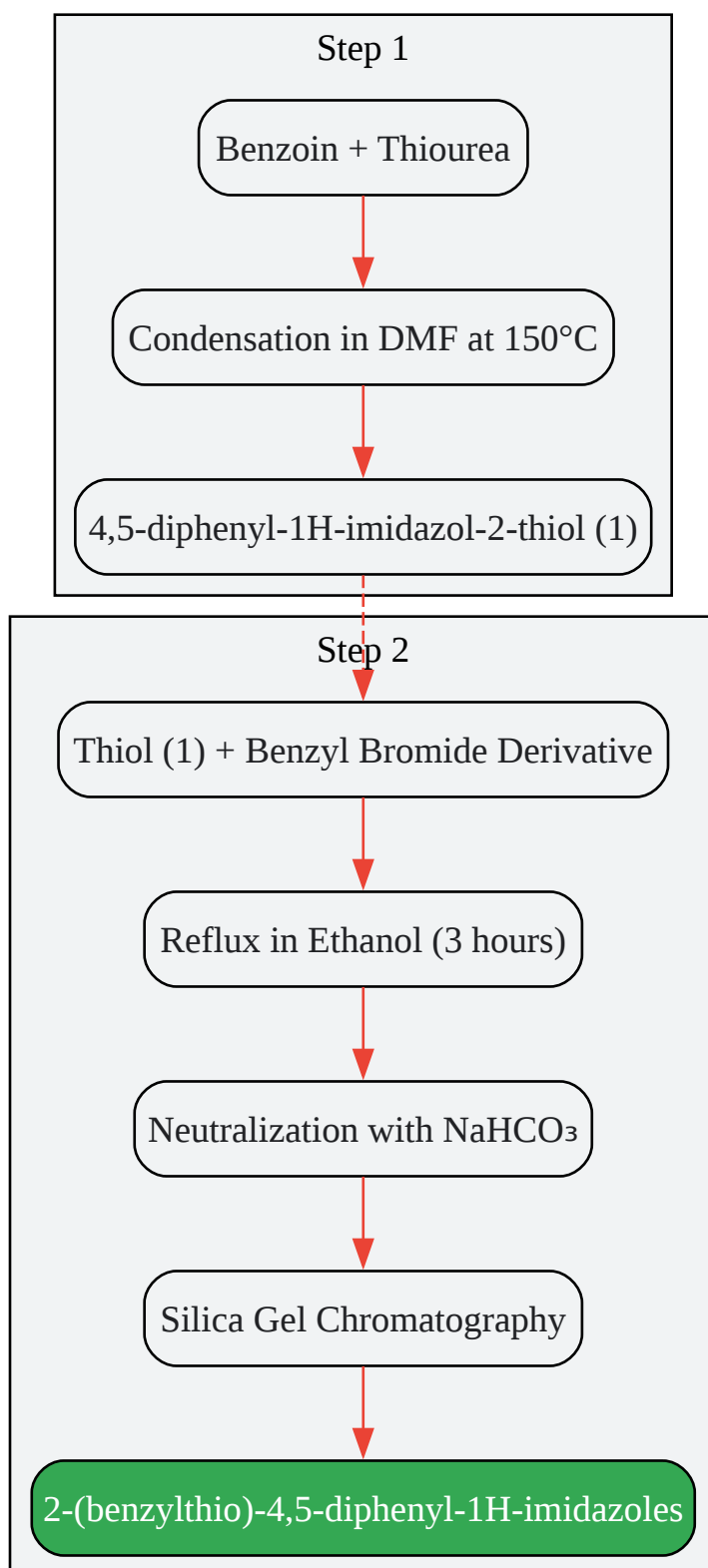
This two-step protocol is used for synthesizing derivatives of **4,5-diphenylimidazole**, which can serve as precursors for compounds with potential antibacterial activity.[\[10\]](#)

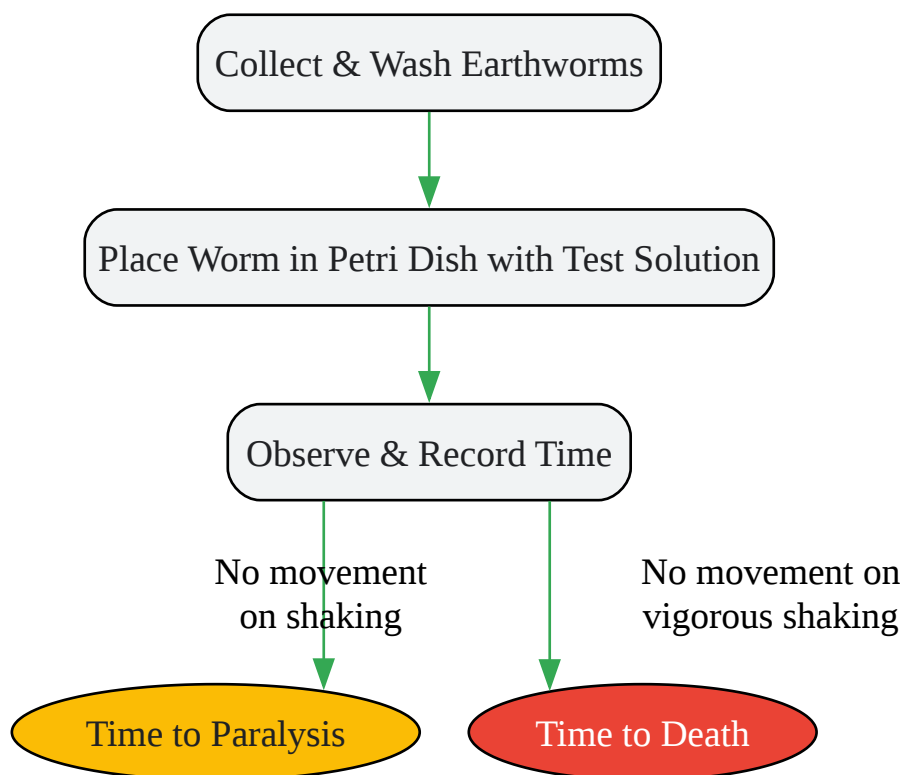
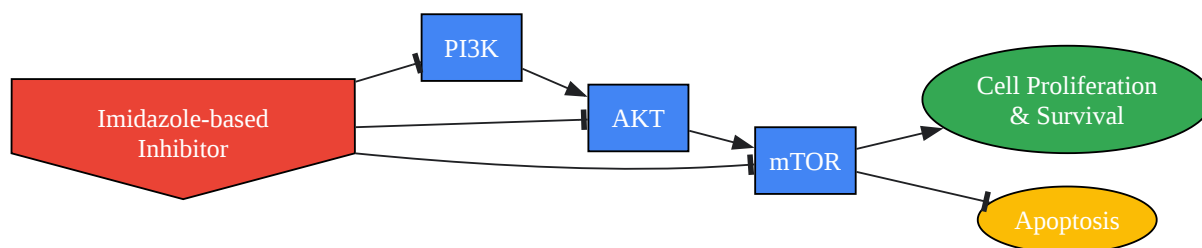
Step 1: Synthesis of 4,5-diphenyl-1H-imidazol-2-thiol (1)

- Prepare a mixture of benzoin and thiourea.
- The condensation reaction is carried out in dimethylformamide (DMF) at 150°C.[\[10\]](#)

Step 2: Synthesis of 2-(benzylthio)-4,5-diphenyl-1H-imidazoles (2a-g)

- Dissolve 4,5-diphenyl-imidazol-2-thiol (1) (0.1985 mmol) in absolute ethanol (10 mL).
- Add an appropriate benzyl bromide derivative (1.2 eq).
- Reflux the mixture for 3 hours.
- Cool the reaction mixture to room temperature and then place it in an ice bath.
- Neutralize with a 5% sodium hydrogen carbonate solution.
- The resulting precipitate is filtered, washed, and purified by silica gel chromatography.[\[10\]](#)





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